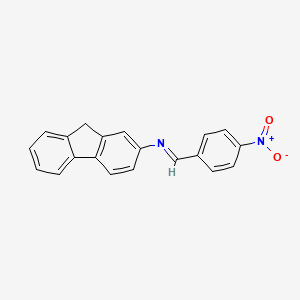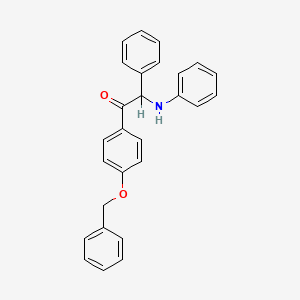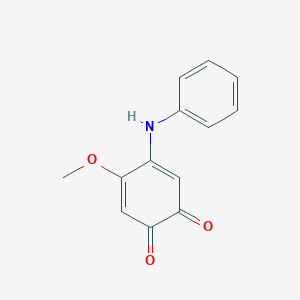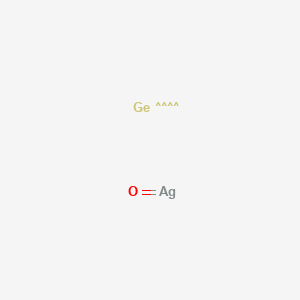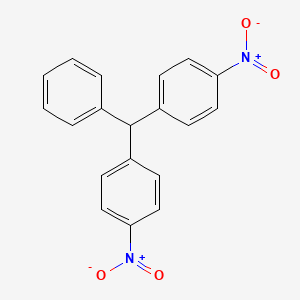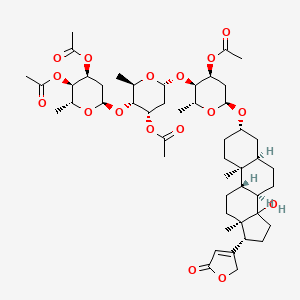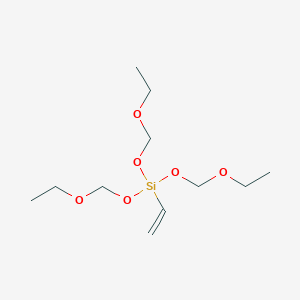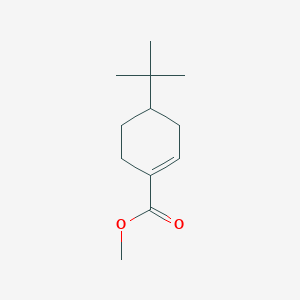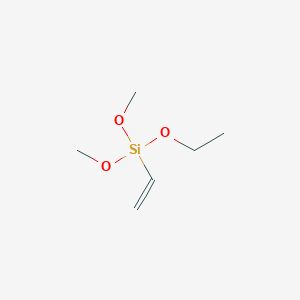
10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione typically involves multi-step organic reactions. One common method includes the reaction of phenothiazine with prop-2-en-1-yl bromide under basic conditions to introduce the prop-2-en-1-yl group. This is followed by oxidation reactions to form the dione structure. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under carefully monitored conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its desired form.
化学反応の分析
Types of Reactions
10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenothiazine core or the prop-2-en-1-yl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles like amines and thiols are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.
科学的研究の応用
10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and anti-inflammatory effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione involves its interaction with various molecular targets. In medicinal chemistry, it is believed to interact with neurotransmitter receptors in the brain, modulating their activity. The compound may also influence oxidative stress pathways and enzyme activities, contributing to its biological effects.
類似化合物との比較
Similar Compounds
Phenothiazine: The parent compound, known for its antipsychotic properties.
Chlorpromazine: A well-known antipsychotic drug derived from phenothiazine.
Promethazine: An antiemetic and antihistamine agent also based on the phenothiazine structure.
Uniqueness
10-(Prop-2-en-1-yl)-5lambda~6~-phenothiazine-5,5(10H)-dione is unique due to the presence of the prop-2-en-1-yl group and the dione functionality. These structural features may confer distinct pharmacological and chemical properties, making it a valuable compound for further research and development.
特性
CAS番号 |
20962-93-0 |
|---|---|
分子式 |
C15H13NO2S |
分子量 |
271.3 g/mol |
IUPAC名 |
10-prop-2-enylphenothiazine 5,5-dioxide |
InChI |
InChI=1S/C15H13NO2S/c1-2-11-16-12-7-3-5-9-14(12)19(17,18)15-10-6-4-8-13(15)16/h2-10H,1,11H2 |
InChIキー |
AOZMMMJNWZYJDF-UHFFFAOYSA-N |
正規SMILES |
C=CCN1C2=CC=CC=C2S(=O)(=O)C3=CC=CC=C31 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzene, 1-methyl-4-[(4-nitrophenyl)sulfinyl]-](/img/structure/B14711572.png)
